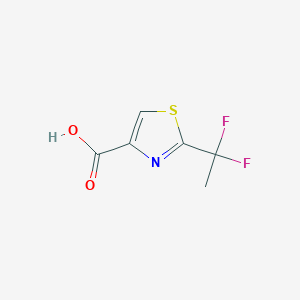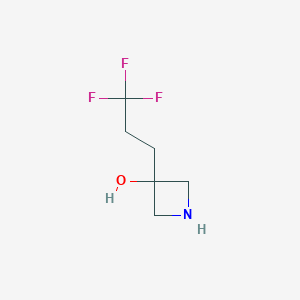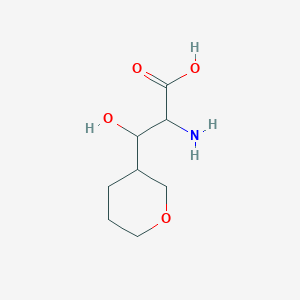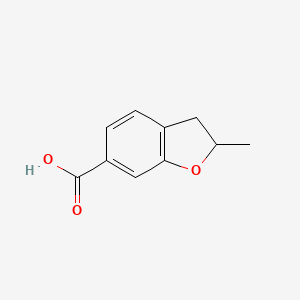
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is an organic compound with the molecular formula C10H10O3 It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method is advantageous due to its high enantioselectivity and the stability of the catalyst under air and moisture .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Enantioselective reduction is a key reaction for synthesizing this compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Chiral spiroborate ester catalysts are used for enantioselective reduction.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or other reduced forms.
Applications De Recherche Scientifique
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares a similar core structure but lacks the carboxylic acid group.
2-Methylcoumaran: Another related compound with a similar benzofuran ring system.
2,3-Dihydro-2-methylbenzofuran: Similar in structure but differs in the position of the functional groups.
Uniqueness
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-3,5-6H,4H2,1H3,(H,11,12) |
Clé InChI |
NZQOYONFCYTKEM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(O1)C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


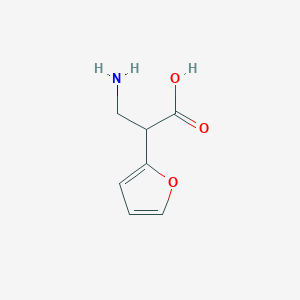


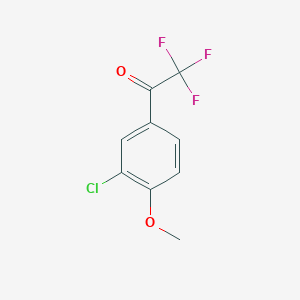


![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)
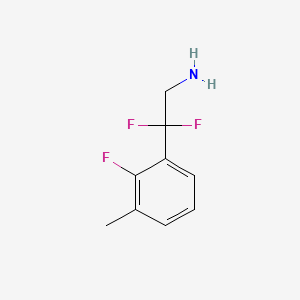

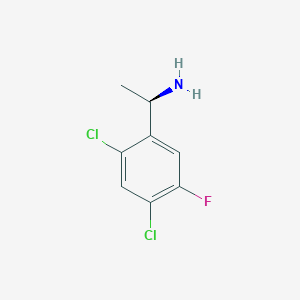
![4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine](/img/structure/B13595191.png)
